tert-Butyl 5-(2-aminoethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Description
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl 5-(2-aminoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-8-14-12(7-9-17)5-4-6-13(14)11-18/h4-6H,7-11,17H2,1-3H3 |
InChI Key |
QMKLWDINGIWCAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(2-aminoethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Introduction of the tert-Butyl Ester Group: The carboxylic acid group on the tetrahydroisoquinoline core can be esterified using tert-butyl alcohol in the presence of an acid catalyst.
Attachment of the Aminoethyl Side Chain: This step involves the alkylation of the tetrahydroisoquinoline core with an appropriate aminoethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(2-aminoethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or amides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
tert-Butyl 5-(2-aminoethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Used in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(2-aminoethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The aminoethyl side chain can interact with various receptors and enzymes, modulating their activity. The tetrahydroisoquinoline core can also interact with biological membranes, affecting their fluidity and function.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs and their substituent-driven properties:
Key Observations :
- Aminoethyl vs.
- Tetrazolyl and Oxazole Derivatives: Compounds like 12c () incorporate tetrazolyl and oxazolylmethoxy groups, which enhance binding affinity in medicinal contexts (tetrazolyl acts as a carboxylate bioisostere) but may reduce solubility compared to the aminoethyl group .
- Boronate Analogs: The boronate ester () serves as a synthetic intermediate for cross-coupling reactions, whereas the aminoethyl group enables direct functionalization without requiring metal catalysis .
Pharmacological and Physicochemical Properties
- Solubility: The aminoethyl group likely improves aqueous solubility compared to lipophilic substituents (e.g., oxazolylmethoxy in 10b) but less than hydroxyl-containing analogs () .
- Stability : tert-Butyl carbamates generally exhibit high metabolic stability, but the primary amine may necessitate storage at low temperatures to prevent degradation (similar to ’s -20°C recommendation) .
- Biological Activity: While direct data are unavailable, tetrazolyl and oxazole analogs () show enhanced receptor binding, suggesting the aminoethyl group could mimic endogenous amines (e.g., neurotransmitters) in target engagement .
Biological Activity
The compound tert-Butyl 5-(2-aminoethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS Number: 201150-73-4) is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article explores its biological activity, synthesizing available research findings into a comprehensive overview.
- Molecular Formula : C₁₄H₁₈N₂O₂
- Molecular Weight : 248.33 g/mol
- CAS Number : 201150-73-4
Structural Characteristics
The compound features a tetrahydroisoquinoline core, which is modified by a tert-butyl group and an aminoethyl side chain. This structure is significant as it influences the compound's interaction with biological targets.
Research indicates that compounds in the tetrahydroisoquinoline class exhibit various biological activities, including:
- Neuroprotective Effects : Tetrahydroisoquinolines have been studied for their potential to protect neuronal cells against oxidative stress and neurodegeneration. For instance, related compounds have shown efficacy in reducing amyloid-beta toxicity in models of Alzheimer's disease .
- Antimicrobial Activity : Some derivatives demonstrate antimicrobial properties, making them potential candidates for developing new antibiotics .
Case Studies and Research Findings
- Alzheimer's Disease Model :
- Cytotoxicity Studies :
- Antimicrobial Testing :
Comparative Biological Activity Table
Q & A
Q. Methodological Insight
- Step 1 : Protect the amine group using Boc (tert-butoxycarbonyl) chemistry under basic conditions (e.g., NaHCO₃).
- Step 2 : Perform nucleophilic substitution or reductive amination to introduce the 2-aminoethyl moiety.
- Step 3 : Deprotect using HCl in methanol to recover the free amine.
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust microwave power (50–100 W) to balance speed and thermal degradation risks .
How can stereochemical purity of the tetrahydroisoquinoline core be ensured during synthesis?
Advanced Research Focus
Stereochemical integrity is critical for biological activity. The tetrahydroisoquinoline ring’s conformation (e.g., chair vs. boat) and substituent orientation (axial vs. equatorial) must be controlled. For example, chiral catalysts like Ru-BINAP complexes can induce enantioselectivity during cyclization steps . X-ray crystallography or NOESY NMR can confirm spatial arrangements, while chiral HPLC (e.g., using a Chiralpak® column) quantifies enantiomeric excess (ee) .
Data Contradiction Analysis
Conflicting reports on enantioselectivity may arise from solvent polarity effects. Polar aprotic solvents (e.g., DMF) stabilize transition states differently than non-polar solvents (e.g., toluene), altering ee by up to 20% .
What analytical techniques are most reliable for characterizing this compound?
Q. Basic Research Focus
Q. Advanced Research Focus
- Dynamic NMR : Resolves rotational barriers in the tetrahydroisoquinoline ring, revealing conformational flexibility at varying temperatures .
- X-ray Photoelectron Spectroscopy (XPS) : Maps electron environments of nitrogen atoms in the amine and carbamate groups to assess electronic effects on reactivity .
How does the 2-aminoethyl substituent influence the compound’s biological interactions?
Advanced Research Focus
The 2-aminoethyl group enhances hydrogen bonding with biological targets (e.g., enzyme active sites). Molecular docking studies suggest its primary amine interacts with aspartate residues in proteases, modulating inhibitory activity . However, steric hindrance from the tert-butyl group may reduce binding affinity. Comparative studies with analogs (e.g., methyl vs. ethyl substituents) show a 3–5-fold difference in IC₅₀ values .
Q. Methodological Recommendation
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐₙₒₙ/kₒff) to validate docking predictions.
- Mutagenesis Assays : Replace target residues (e.g., Asp → Ala) to isolate interaction contributions .
What strategies mitigate side reactions during Boc deprotection?
Basic Research Focus
Boc removal typically uses HCl in dioxane or TFA in dichloromethane. However, over-acidification can degrade the tetrahydroisoquinoline core. To prevent this:
- Use milder conditions (e.g., 4M HCl in ethyl acetate) at 0°C.
- Add scavengers like triisopropylsilane to quench excess acid .
Advanced Research Focus
Photocatalytic deprotection (e.g., UV light with Rose Bengal) offers a solvent-free alternative, reducing byproduct formation by ~40% compared to thermal methods .
How can contradictory solubility data across studies be resolved?
Data Contradiction Analysis
Reported solubility in water ranges from “insoluble” to “slightly soluble” due to variations in pH and ionic strength. For example:
Q. Methodological Standardization
- Use USP buffers for consistency.
- Perform nephelometry to quantify turbidity thresholds .
What computational models predict the compound’s metabolic stability?
Q. Advanced Research Focus
- QSAR Models : Correlate logP values (calculated ~2.1) with cytochrome P450 oxidation rates. Higher lipophilicity predicts faster hepatic clearance .
- Density Functional Theory (DFT) : Simulate oxidative pathways (e.g., N-dealkylation) to identify metabolic hotspots .
How does the tert-butyl group impact crystallinity and formulation?
Basic Research Focus
The bulky tert-butyl group reduces crystallinity, favoring amorphous solid dispersions. Techniques like spray drying with PVP-VA64 improve bioavailability by 2–3× compared to crystalline forms .
Q. Advanced Research Focus
- Pair Distribution Function (PDF) Analysis : Maps short-range order in amorphous phases.
- Hot-Melt Extrusion : Optimize processing temperatures (Tg ~120°C) to prevent thermal degradation .
What in vitro assays are suitable for evaluating neuropharmacological potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
